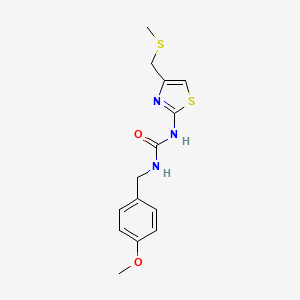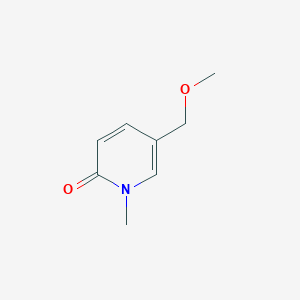![molecular formula C18H18N2O3 B2943631 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide CAS No. 922109-16-8](/img/structure/B2943631.png)
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide” is a chemical compound with the molecular formula C23H20N2O3 . It is related to other compounds such as “2-(11-oxo-6,11-dihydrodibenzo” and “10,11-Dihydrodibenz oxazepin-11-one” which are used in chemical synthesis studies .
Molecular Structure Analysis
The molecular structure of this compound consists of a dibenzo[b,f][1,4]oxazepin ring with an 8-methyl and 11-oxo substituents, and a butanamide group attached to the 2-position of the ring . The exact 3D structure and stereochemistry are not provided in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
Spectroscopic and Computational Studies : A series of benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, with spectroscopic and X-ray diffraction studies conducted to determine their structures. Computational studies, including density functional theory (DFT) and natural bond orbital (NBO) analyses, provided insights into the charge distributions and potential regions for electrophilic and nucleophilic reactivity. These compounds have been identified as candidates for nonlinear optical (NLO) applications due to their promising hyperpolarizability properties (Almansour et al., 2016).
Catalytic Enantioselective Reactions : Research into catalytic enantioselective aza-Reformatsky reactions with dibenzo[b,f][1,4]oxazepines has led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions achieved excellent yields and high enantioselectivities, showcasing the potential for producing optically active pharmaceutical intermediates (Munck et al., 2017).
Pharmacological Characterization : The dibenzo[b,f][1,4]oxazepine scaffold has been explored for its wide variety of biological and pharmacological activities. Recent studies have focused on developing enantioselective methodologies for synthesizing chiral dibenzo[b,f][1,4]oxazepine derivatives, indicating their significance in medicinal chemistry (Munck, Vila, & Pedro, 2018).
Potential Applications
Neuroprotective Effects : CGP 3466, a propargylamine derivative related to dibenzo[b,f]oxepines, has shown neurorescuing and antiapoptotic properties in models relevant to Parkinson's disease. This research demonstrates the compound's potential in preventing the death of dopaminergic cells, underscoring the therapeutic applications of dibenzo[b,f][1,4]oxazepine derivatives in neurodegenerative diseases (Waldmeier, Spooren, & Hengerer, 2000).
Antibacterial and Anticancer Agents : Benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds showed significant activity against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, highlighting the potential of dibenzo[b,f][1,4]oxazepine derivatives in developing new therapeutic agents (Kuntala et al., 2015).
Future Directions
properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-4-17(21)19-12-6-8-15-13(10-12)18(22)20-14-9-11(2)5-7-16(14)23-15/h5-10H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPZWOIMRFOPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B2943548.png)

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943553.png)
![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2943555.png)
![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2943558.png)




![2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2943567.png)
![4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2943568.png)
![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B2943569.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2943570.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2943571.png)